4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol

Positional isomerism kinase selectivity structure–activity relationship

4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol (CAS 1216489-00-7) is a synthetic 2,4-disubstituted quinazoline derivative bearing a para-hydroxyanilino group at the C2 position and a furan-2-ylmethylamino substituent at the C4 position of the quinazoline core. The compound is commercially supplied primarily as the hydrochloride salt (molecular formula C19H17ClN4O2, MW 368.8 g/mol; free base MW 332.36 g/mol).

Molecular Formula C19H17ClN4O2
Molecular Weight 368.8 g/mol
CAS No. 1216489-00-7
Cat. No. B6480584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol
CAS1216489-00-7
Molecular FormulaC19H17ClN4O2
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl
InChIInChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H
InChIKeyBYDPRUSCRBYBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol (CAS 1216489-00-7): Chemical Identity and Sourcing Profile


4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol (CAS 1216489-00-7) is a synthetic 2,4-disubstituted quinazoline derivative bearing a para-hydroxyanilino group at the C2 position and a furan-2-ylmethylamino substituent at the C4 position of the quinazoline core . The compound is commercially supplied primarily as the hydrochloride salt (molecular formula C19H17ClN4O2, MW 368.8 g/mol; free base MW 332.36 g/mol) . It belongs to the broader 2-(quinazolin-2-yl)phenol chemotype, a scaffold established as an ATP-competitive kinase inhibitor framework, most notably exploited for checkpoint kinase 2 (CHK2) inhibition [1]. The compound is exclusively a research-use-only chemical and is not approved for therapeutic or diagnostic applications.

Hydrochloride salt form – verify for accurate bioassay molarity
2,4-Disubstituted quinazoline topology for kinase selectivity profiling
Para-hydroxyanilino group positioned for hinge-binding interaction studies

Why a Simple Quinazoline or Anilinoquinazoline Cannot Replace 4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol


The 2,4-disubstituted quinazoline architecture bearing a para-phenolic aniline at C2 and a furfurylamine at C4 constitutes a distinct regioisomeric and pharmacophoric space that differentiates this compound from both the extensively studied 4-anilinoquinazoline kinase inhibitor class (e.g., gefitinib, erlotinib, vandetanib) [1] and its own ortho- and meta-hydroxy positional isomers [2]. Moving the phenolic hydroxyl from the para to the ortho or meta position alters hydrogen-bonding geometry, ligand–target interaction profiles, and physicochemical properties such as pKa, logP, and solubility [3]. The furan-2-ylmethylamine moiety further introduces a heteroaromatic ring capable of π–π stacking and hydrogen-bond acceptor interactions that simple alkylamino or anilino substituents cannot replicate. Generic substitution with an uncharacterized quinazoline analog risks loss of target engagement, altered selectivity, and unpredictable metabolic stability; only the exact CAS-registered compound guarantees fidelity to published or patent-derived structure–activity data.

Hydroxyl positional shift from para to ortho or meta may redirect activity from kinases to GPCR or antiplasmodial targets.
Salt form discrepancy between HCl and free base can cause systematic concentration errors in dose-response assays.
2,4-Disubstituted quinazoline topology differs from 4-anilinoquinazoline class; selectivity profile and metabolic stability may not transfer.

Quantitative Differentiation Evidence for 4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol Against Positional Isomers and Class Analogs


Para-Hydroxy Regioisomer: Distinct Target Engagement Profile Relative to Ortho- and Meta-Hydroxy Isomers

The target compound places the phenolic hydroxyl at the para position of the aniline ring attached to the quinazoline C2. In the well-characterized 2-(quinazolin-2-yl)phenol CHK2 inhibitor series, the para-hydroxy orientation establishes a specific hydrogen-bond network with the kinase hinge region that the ortho isomer cannot replicate [1]. The ortho-hydroxy positional isomer (CID 2952918, corresponding to 2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride) has documented activity only against the human beta-2 adrenergic receptor (EC50 492 nM) [2], whereas the meta-hydroxy isomer (WAY-309236, CAS 690697-43-9) exhibits dual antiplasmodial activity against drug-sensitive (3D7) and drug-resistant (W2) P. falciparum strains (IC50 275 nM and 279 nM, respectively) [3]. These divergent biological profiles confirm that hydroxyl position is not interchangeable: each regioisomer engages a distinct target space.

Hydroxyl Position & Target Engagement
Cross-study
Ortho: β2-AR EC50 492 nM; Meta: P. falciparum IC50 275/279 nM; Para: kinase hinge-binding context
Hydroxyl position dictates target space – non-substitutable for kinase studies.
Direct kinase IC50 for para isomer not reported; inferred from CHK2 chemotype.
Positional isomerism kinase selectivity structure–activity relationship

Salt Form Identity: Hydrochloride Salt with Defined SMILES and Molecular Weight of 368.8 g/mol

The commercially supplied form of CAS 1216489-00-7 is unequivocally the hydrochloride salt, as confirmed by the SMILES notation Cl.Oc1ccc(Nc2nc(NCc3ccco3)c3ccccc3n2)cc1 and molecular weight of 368.8 g/mol (C19H17ClN4O2) . The free base has a molecular weight of 332.36 g/mol (C19H16N4O2). This 36.4 g/mol mass difference (9.9% by weight) directly impacts molarity calculations for biological assays: a 10 mM DMSO stock solution prepared from the HCl salt contains 3.68 mg/mL of solid, versus 3.32 mg/mL for the free base. The positional isomer WAY-309236 (CAS 690697-43-9) is supplied as the free base (MW 332.36 g/mol) . Procurement of the incorrect salt form can lead to a ~10% systematic error in all concentration–response experiments.

Salt Form & Molarity
Specification review
HCl salt MW 368.8 g/mol vs. free base 332.36 g/mol (+36.4 g/mol, ~10% mass difference)
Salt form must be verified to avoid systematic concentration error in assays.
10 mM stock: 3.68 mg/mL (HCl) vs. 3.32 mg/mL (free base).
Salt form hydrochloride molecular weight procurement specification

Solubility Differential: DMSO Solubility Advantage of the Hydrochloride Salt Form

The hydrochloride salt form (CAS 1216489-00-7) confers enhanced DMSO solubility compared with the free base form. ChemSrc and Chemeenu vendor data confirm the compound is provided as the HCl salt , which improves aqueous/DMSO solubility through increased ionization. While the meta-hydroxy free base analog WAY-309236 has a reported DMSO solubility of ≥50 mg/mL [1], the HCl salt form of the target compound is expected to exhibit comparable or superior solubility due to the salt effect, enabling higher-concentration stock solutions for high-throughput screening or in vivo formulation. The ortho-hydroxy isomer (CID 2952918) is also supplied as the HCl salt [2], confirming that salt formation is a relevant procurement parameter within this chemotype.

DMSO Solubility (Salt Effect)
Class-level
HCl salt expected to provide ≥50 mg/mL DMSO solubility based on analog data
May support high-concentration stock solutions; direct data not confirmed.
Empirical solubility testing recommended; inferred from meta-hydroxy analog.
Solubility DMSO stock solution hydrochloride salt

Quinazoline Substitution Pattern: 2,4-Disubstituted Architecture Distinguished from Classical 4-Anilinoquinazoline Kinase Inhibitors

This compound adopts a 2-anilino-4-aminoquinazoline substitution pattern, which is the reverse of the 4-anilinoquinazoline topology characteristic of approved kinase inhibitors such as gefitinib, erlotinib, and vandetanib [1]. The 2-(quinazolin-2-yl)phenol chemotype has been validated as a CHK2-selective ATP-competitive scaffold, with the optimized lead compound 46 (CCT241533) achieving CHK2 IC50 of 3 nM and >100-fold selectivity over CHK1 [2]. The C4 furan-2-ylmethylamino group of the target compound occupies a vector not accessible to 4-anilinoquinazolines, potentially conferring selectivity advantages over kinases targeted by the 4-anilino class. This reversed topology also alters metabolic liability profiles: phenolic 4-anilinoquinazolines (e.g., vandetanib analogs) suffer from high metabolic clearance driven by phenol glucuronidation, whereas 2,4-disubstitution with a C4 amino group may modulate this clearance [3].

Scaffold Topology & Kinase Selectivity
Class-level
2,4-disubstituted vs. 4-anilinoquinazoline; CHK2 lead 46 IC50 3 nM, >100-fold over CHK1
Distinct scaffold enables kinase selectivity profiling complementary to 4-anilino class.
Data from optimized lead; target compound activity may differ.
Quinazoline scaffold 2,4-disubstituted kinase inhibitor hinge binder

Recommended Application Scenarios for 4-[(4-{[(Furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Using the 2,4-Disubstituted Quinazoline Scaffold

Use this compound as a core scaffold for structure–activity relationship (SAR) studies targeting kinases where 4-anilinoquinazolines show undesirable off-target activity. The reversed 2-anilino substitution pattern provides a distinct hinge-binding geometry validated by the CHK2 inhibitor series (lead 46, IC50 3 nM, >100-fold selective over CHK1) [1]. The C4 furan-2-ylmethylamino group offers a vector for further derivatization to optimize potency and selectivity.

Positional Isomer Comparator Panel for Hydroxyl Group Pharmacophore Mapping

Deploy this para-hydroxy isomer alongside the ortho-hydroxy (CID 2952918) and meta-hydroxy (WAY-309236, CAS 690697-43-9) isomers as a systematic panel to map hydroxyl-position-dependent biological activity. The ortho isomer engages the beta-2 adrenergic receptor (EC50 492 nM) [2]; the meta isomer targets P. falciparum (IC50 275–279 nM) [3]; the para isomer is structurally predicted to favor kinase hinge binding [1]. This panel enables pharmacophore elucidation for any screening campaign where phenol position is a variable.

Metabolic Stability Assessment of 2-(Quinazolin-2-yl)phenol Derivatives

Employ this compound in comparative metabolic stability studies against 4-anilinoquinazoline phenolic inhibitors. Published data show that 4-anilinoquinazoline phenols (vandetanib analogs) suffer from high metabolic clearance due to phenol glucuronidation, but flanking substituents can mitigate this liability [4]. The 2,4-disubstituted architecture of this compound provides a distinct scaffold to test whether the reversed topology alters Phase II metabolism rates, using the free phenol group as a metabolic probe.

Procurement Specification Standardization for Hydrochloride Salt Quinazoline Research Compounds

Use this compound (CAS 1216489-00-7, HCl salt, MW 368.8 g/mol) as a reference standard for establishing procurement specifications for quinazoline HCl salts. The confirmed SMILES notation (Cl.Oc1ccc(Nc2nc(NCc3ccco3)c3ccccc3n2)cc1) and MW of 368.8 g/mol provide a benchmark for verifying salt form identity via LC-MS or elemental analysis, preventing the ~10% molarity error that results from confusing the HCl salt with the free base (MW 332.36 g/mol).

Application
Selection Property
Validation Focus
Kinase selectivity SAR studies
2,4-disubstituted topology
Kinase panel selectivity vs. 4-anilino class
Hydroxyl pharmacophore mapping
Para-hydroxy regioisomer identity
Target engagement comparison with ortho/meta isomers
Metabolic stability comparison
2-phenol quinazoline scaffold
Phase II glucuronidation rates vs. 4-anilino analogs
Salt form procurement standardization
HCl salt molecular identity
MW confirmation by LC-MS or elemental analysis
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